

Application Notes and Protocols for JH-RE-06

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Compound of Interest		
Compound Name:	JH-RE-06	
Cat. No.:	B8087049	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-RE-06 is a potent and specific small molecule inhibitor of the REV1-REV7 interface, playing a crucial role in the mutagenic translesion synthesis (TLS) pathway. By disrupting the recruitment of the mutagenic DNA polymerase ζ (POL ζ), **JH-RE-06** effectively inhibits TLS. This mechanism of action makes it a valuable tool for research in DNA damage and repair, and a promising candidate for development as a chemosensitizing agent. In preclinical studies, **JH-RE-06** has been shown to enhance the cytotoxicity of DNA-damaging agents like cisplatin, not by inducing apoptosis, but by promoting cellular senescence.[1][2][3] These application notes provide detailed protocols for utilizing **JH-RE-06** in various cellular assays to study its effects on cell survival, DNA damage response, and senescence.

Biochemical and Physicochemical Properties

JH-RE-06 targets the interaction between the C-terminal domain (CTD) of REV1 and the REV7 subunit of POL ζ .[4][5] Binding of **JH-RE-06** to a unique, nearly featureless surface on REV1 induces its dimerization, which in turn blocks the REV1-REV7 interaction and prevents the recruitment of POL ζ to sites of DNA damage.[4][5]

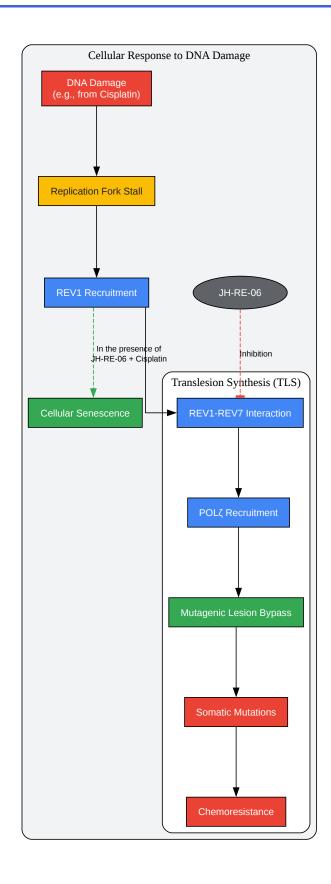


Property	Value	Reference
Target	REV1-REV7 Interface	[4][6]
IC50	0.78 μM (Cell-free assay)	[4][7]
Kd	0.42 μM (Cell-free assay)	[4][7]
Molecular Formula	C20H16Cl3N3O4	[6]
Molecular Weight	468.72 g/mol	[6]

Signaling Pathway and Mechanism of Action

JH-RE-06 disrupts the translesion synthesis (TLS) pathway, a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. While TLS can prevent replication fork collapse, the involvement of low-fidelity polymerases like POL ζ often introduces mutations. By inhibiting the REV1-REV7 interaction, **JH-RE-06** specifically blocks the recruitment of the mutagenic POL ζ , thereby suppressing error-prone DNA synthesis. When used in combination with DNA-damaging agents such as cisplatin, **JH-RE-06** enhances their anti-cancer effects by pushing cells towards senescence instead of apoptosis.[1][2][3]





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Mechanism of action of **JH-RE-06** in the context of DNA damage.



Experimental ProtocolsStock Solution Preparation

For in vitro studies, **JH-RE-06** can be reconstituted in DMSO to create a high-concentration stock solution (e.g., 10 mM). For cellular experiments, it is recommended to dilute the stock solution in culture medium to the desired final concentration. Note that for in vivo studies, specific formulations are required, such as 10% DMSO, 10% ethanol, 40% PEG-400, and 50% saline.[5]

Cell Culture and Treatment

JH-RE-06 has been tested in a variety of human and mouse cell lines, including:

- HT1080 (human fibrosarcoma)[5]
- A375 (human melanoma)[5]
- LNCaP (human prostate adenocarcinoma)[5]
- Mouse Embryonic Fibroblasts (MEFs)[5]

Cells should be cultured in their recommended growth medium and maintained in a humidified incubator at 37°C with 5% CO2. For combination treatments, cells are typically pre-treated with a DNA-damaging agent like cisplatin for a specified period (e.g., 24 hours) before the addition of **JH-RE-06**.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.

Protocol:

- Seed cells in 6-well plates at a low density (e.g., 300-800 cells/well) and allow them to attach overnight.[4][8]
- Treat the cells with the desired concentrations of JH-RE-06, cisplatin, or the combination. A
 typical treatment duration is 24-48 hours.[5]



- After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh growth medium.
- Incubate the plates for 7-14 days, allowing colonies to form.
- Fix the colonies with a solution of 10% methanol and 10% acetic acid for 10-15 minutes.
- Stain the colonies with 0.5% crystal violet solution for 30 minutes.
- Gently wash the plates with water and allow them to air dry.
- Count the number of colonies (typically defined as a cluster of at least 50 cells).
- Calculate the surviving fraction for each treatment condition relative to the untreated control.



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Workflow for the Clonogenic Survival Assay.

Senescence-Associated β -Galactosidase (SA- β -Gal) Staining

This assay is used to detect senescent cells, which exhibit increased activity of lysosomal β -galactosidase at pH 6.0.

Protocol:

- Seed cells in 6-well plates and treat them as required for your experiment.
- Wash the cells twice with PBS.
- Fix the cells with 1X fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.[6]



- Wash the cells three times with PBS.
- Prepare the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0),
 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
- Add the staining solution to the cells and incubate at 37°C overnight in a dry incubator (no CO2).
- Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
- Quantify the percentage of blue-stained cells.

Immunofluorescence for yH2AX Foci

This method is used to visualize and quantify DNA double-strand breaks, a marker of DNA damage.

Protocol:

- Grow cells on coverslips in a multi-well plate and apply treatments.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
- Incubate the cells with a primary antibody against yH2AX (phospho-S139) overnight at 4°C.
- Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1
 hour at room temperature in the dark.
- Counterstain the nuclei with DAPI.
- Mount the coverslips on microscope slides and visualize the foci using a fluorescence microscope.



· Quantify the number of foci per nucleus.

Western Blotting for DNA Damage Response Proteins

This technique is used to analyze the expression levels of proteins involved in the DNA damage response pathway.

Protocol:

- Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ATR, p-yH2AX, p21) overnight at 4°C.[1][3]
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Studies

JH-RE-06 has demonstrated efficacy in suppressing the growth of human melanoma xenografts in mice when co-administered with cisplatin.[4][5] For in vivo experiments, **JH-RE-06** can be formulated and administered via intraperitoneal injection. Dosing and treatment schedules should be optimized for the specific tumor model and experimental design.



Safety and Handling

JH-RE-06 is a chemical compound intended for research use only. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and eye protection). Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Ordering Information

JH-RE-06 is available from various chemical suppliers. Please refer to their respective catalogs for purchasing information.

Disclaimer: These application notes are intended for guidance and should be adapted to specific experimental conditions. It is the responsibility of the user to validate the protocols for their particular application.

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